N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXAOUDHZOHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649884 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921101-66-8 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence its bioavailability.
Biological Activity
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a thiazole derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C11H12N2S
- Molecular Weight : 204.29 g/mol
- CAS Number : 921101-66-8
- Purity : Typically around 95%.
This compound exhibits a variety of biological activities attributed to its thiazole ring structure. Thiazole derivatives are known to interact with various biological targets, leading to multiple therapeutic effects:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial and Antifungal Effects : It has shown efficacy against a range of pathogens, making it a candidate for antimicrobial drug development.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent .
1. Anticonvulsant Activity
Research has demonstrated that certain thiazole derivatives exhibit anticonvulsant properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness in animal models of epilepsy. Some derivatives showed significant protection against seizures with lower effective doses compared to standard medications .
2. Antitumor Effects
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays revealed that this compound could induce apoptosis in various cancer cell lines. For example, one study reported IC50 values indicating potent antiproliferative effects against human tumor cell lines, suggesting that the thiazole moiety is crucial for this activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (epidermoid carcinoma) | < 10 |
| N-Methyl-N-(2-naphthalenyl)-thiazole | DMPM (malignant mesothelioma) | < 5 |
3. Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity against bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .
Study on Antitumor Activity
In one notable study, researchers synthesized several thiazole derivatives and tested their anticancer efficacy against various human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to others without these modifications .
Enzyme Inhibition Studies
Another research effort focused on the inhibition of key enzymes associated with metabolic disorders and cancer progression. The synthesized thiazole conjugates demonstrated significant inhibition of tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in melanoma and metabolic syndromes .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents but limited solubility in water. This characteristic may influence its bioavailability and therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine and its derivatives have been investigated for their potential therapeutic effects:
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing thiazole rings have been reported to demonstrate antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . In a study, the compound 3-(N-(5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl-N-phenylamino)propanoic acid exhibited significant antibacterial activity, indicating the potential of thiazole derivatives in developing new antibiotics .
Antiviral Properties
Thiazole derivatives have also been explored as antiviral agents. A related compound was shown to inhibit HIV-1 non-nucleoside reverse transcriptase with low cytotoxicity, suggesting that thiazole structures may be useful in designing antiviral drugs . The presence of the thiazole moiety enhances the bioactivity of these compounds against viral targets.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole-based compounds. For example, certain thiazole-integrated molecules demonstrated significant anticonvulsant action in animal models, outperforming standard medications like ethosuximide . This suggests their potential use in treating epilepsy and related disorders.
Agricultural Applications
Thiazole compounds are not only relevant in medicinal chemistry but also show promise in agriculture:
Herbicidal Activity
Some thiazole derivatives exhibit herbicidal properties, making them candidates for agricultural applications. The 2-aminothiazole structure has been associated with herbicidal activity, which can be utilized for developing effective herbicides . This application is crucial for enhancing crop yield and managing weed resistance.
Materials Science
Thiazole compounds are being explored for their applications in materials science:
Functional Dyes
The synthetic versatility of thiazoles allows them to be incorporated into functional dyes used in various industrial applications. Their ability to form complexes with metals and other substrates makes them valuable for creating dyes with specific optical properties .
Data Summary and Case Studies
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-phenyl group in the target compound enhances π-π stacking interactions in biological targets compared to smaller alkyl groups (e.g., 2-methyl or 2-isopropyl) .
- Amine Functionalization : Methylation of the primary amine reduces polarity, improving membrane permeability but decreasing aqueous solubility .
Triazole and Pyrazole Analogs
Key Observations :
- Heterocycle Impact : Thiazoles generally exhibit higher electronegativity and hydrogen-bonding capacity than triazoles or pyrazoles, influencing target selectivity .
Pharmacologically Relevant Compounds
Key Observations :
- The target compound’s phenyl-thiazole scaffold is distinct from cobicistat’s isopropyl-thiazole metabolite, suggesting divergent metabolic stability and drug-interaction profiles .
Preparation Methods
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine?
Answer: The compound is synthesized via two primary routes:
- Condensation Reactions : Reacting substituted thiazole precursors with methylamine derivatives under alkaline conditions. For example, coupling 4-(chloromethyl)thiazole intermediates with methylamine in the presence of a base (e.g., NaOH) .
- Cycloaddition Strategies : Utilizing 1,3-dipolar cycloaddition between alkyne and azide precursors. Copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water) enables efficient formation of the thiazole core .
Q. Key Reaction Conditions
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Condensation | NaOH, CH₃NH₂, CHCl₃, 60°C, 12h | 65-75% | ≥95% |
| Cu-Catalyzed Click | Cu(OAc)₂, tert-BuOH/H₂O, RT, 6h | 80-90% | ≥98% |
Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control .
Q. How is the compound characterized post-synthesis?
Answer: Characterization involves a multi-technique approach:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 204.07) .
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
Data Contradictions : Discrepancies in melting points (e.g., 203–204°C vs. 268°C for hydrochloride salts) may arise from polymorphic forms or hydration states .
Advanced Research Questions
Q. What challenges exist in crystallographic analysis of this compound?
Answer: Crystallization challenges include:
- Weak Diffraction : Due to flexible methylamine side chains, high-resolution data (>1.0 Å) may require synchrotron sources or cryocooling .
- Twinned Crystals : Use SHELXL for refinement, employing the TWIN/BASF commands to model overlapping lattices .
- Disorder : Partial occupancy of the phenyl ring can be resolved via restraints (e.g., SIMU/DELU in SHELX) .
Best Practices : Collect data at 100 K and use molecular dynamics (e.g., OLEX2) for initial model building .
Q. How can wavefunction analysis elucidate electronic properties?
Answer: The Multiwfn software enables:
- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions (e.g., thiazole sulfur as an electron-rich site) .
- Orbital Composition : Quantify contributions of N and S atoms to frontier orbitals (e.g., LUMO localized on thiazole) .
- Topological Analysis : Calculate bond critical points (BCPs) to assess covalent vs. ionic character in N-CH₃ bonds .
Q. Example Workflow :
Generate wavefunction files (e.g., .fchk) from DFT calculations (B3LYP/6-311+G*).
Use Multiwfn to compute ESP surfaces and plot isosurfaces (±0.05 a.u.).
Q. How does structural modification impact biological activity?
Answer: Key modifications and effects:
- Thiazole Substituents : Introducing electron-withdrawing groups (e.g., -Cl) enhances binding to enzymatic targets (e.g., CYP51 in Leishmania) by increasing polarity .
- Methylamine Chain : N-methylation improves metabolic stability compared to primary amines (e.g., 2-fold increase in half-life in hepatic microsomes) .
Q. Structure-Activity Relationship (SAR) Insights
| Modification | Bioactivity Change | Mechanism |
|---|---|---|
| Phenyl → Pyridyl | 10× ↓ IC₅₀ vs. CYP51 | Improved π-π stacking |
| -CH₃ → -CF₃ | 3× ↑ Solubility | Enhanced hydrophilicity |
Validation : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays to correlate steric/electronic effects with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
